(S)-(+)-2-Methylglutaric Acid: A Comprehensive Technical Guide
(S)-(+)-2-Methylglutaric Acid: A Comprehensive Technical Guide
CAS Number: 1115-82-8
This technical guide provides an in-depth overview of (S)-(+)-2-Methylglutaric Acid, a chiral dicarboxylic acid with emerging interest in metabolic research and as a potential building block in drug development. This document is intended for researchers, scientists, and drug development professionals, offering a consolidated resource on its chemical properties, synthesis, analytical characterization, and biological relevance.
Chemical and Physical Properties
(S)-(+)-2-Methylglutaric Acid, also known as (2S)-2-methylpentanedioic acid, is a C6 dicarboxylic acid.[1][2] Its structure features a chiral center at the second carbon, leading to two enantiomeric forms. The "(+)" designation indicates its dextrorotatory optical activity. It is a mammalian metabolite and has been identified in various natural sources, including certain types of honey and grapes.[2][3]
Table 1: Physicochemical Properties of (S)-(+)-2-Methylglutaric Acid
| Property | Value | Reference(s) |
| CAS Number | 1115-82-8 | [2] |
| Molecular Formula | C₆H₁₀O₄ | [2] |
| Molecular Weight | 146.14 g/mol | [2] |
| Appearance | White to off-white crystalline powder | [4] |
| Melting Point | 77-80 °C | [4] |
| Boiling Point | 214-215 °C at 22 mmHg | [5] |
| Solubility | Soluble in water, ethanol, and ether. | |
| Optical Rotation | >+15° (c=1 in water) | - |
| pKa₁ | ~4.3 | [6] |
| pKa₂ | ~5.4 | [6] |
Table 2: Spectroscopic Data for 2-Methylglutaric Acid (Racemic Mixture)
| Technique | Key Data Points | Reference(s) |
| ¹H NMR (D₂O) | δ (ppm): 2.45 (m, 1H), 2.25 (t, J=7.4 Hz, 2H), 1.90 (m, 2H), 1.15 (d, J=7.0 Hz, 3H) | [7] |
| ¹³C NMR (D₂O) | δ (ppm): 181.5, 178.0, 40.5, 33.5, 29.0, 16.5 | [7] |
| Mass Spectrometry (EI) | m/z (%): 146 (M+, <1), 128 (15), 101 (100), 83 (20), 55 (30) | [7] |
Synthesis and Purification
The synthesis of enantiomerically pure (S)-(+)-2-Methylglutaric Acid can be approached through two main strategies: asymmetric synthesis or chiral resolution of a racemic mixture.
Racemic Synthesis of 2-Methylglutaric Acid
A common method for the synthesis of racemic 2-methylglutaric acid involves the Michael addition of a malonic ester to methyl methacrylate, followed by hydrolysis and decarboxylation.[3]
Experimental Protocol: Racemic Synthesis
-
Michael Addition: Diethyl malonate is reacted with methyl methacrylate in the presence of a base catalyst (e.g., sodium ethoxide in ethanol) at room temperature. The reaction mixture is stirred for several hours to yield the corresponding tri-ester adduct.
-
Hydrolysis and Decarboxylation: The crude adduct is then subjected to acidic or basic hydrolysis (e.g., refluxing with concentrated hydrochloric acid or sodium hydroxide solution). Subsequent acidification (if basic hydrolysis was used) and heating lead to the decarboxylation of the malonic acid derivative, yielding racemic 2-methylglutaric acid.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as water or a mixture of ethyl acetate and hexanes.
Enantioselective Synthesis and Chiral Resolution
Obtaining the enantiomerically pure (S)-(+)-isomer requires more sophisticated methods.
2.2.1. Asymmetric Synthesis
2.2.2. Chiral Resolution
A practical approach is the resolution of the racemic mixture. This can be achieved by forming diastereomeric salts with a chiral amine, followed by fractional crystallization. Alternatively, preparative chiral chromatography can be employed.
Experimental Protocol: Chiral Resolution by Preparative HPLC
-
Column Selection: A chiral stationary phase (CSP) suitable for the separation of acidic compounds is selected. Polysaccharide-based columns (e.g., cellulose or amylose derivatives) are often effective.[4][9]
-
Mobile Phase Optimization: A suitable mobile phase, typically a mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol) containing a small amount of an acidic additive (e.g., trifluoroacetic acid), is developed to achieve baseline separation of the enantiomers.
-
Preparative Separation: The racemic mixture is dissolved in the mobile phase and injected onto the preparative HPLC system. The two enantiomeric peaks are collected separately.
-
Product Recovery: The collected fractions are evaporated to dryness to yield the enantiomerically pure (S)-(+)- and (R)-(-)-2-Methylglutaric Acid. Enantiomeric excess (ee) is determined by analytical chiral HPLC.
References
- 1. MYC-driven accumulation of 2-hydroxyglutarate is associated with breast cancer prognosis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis of 2-oxoglutarate derivatives and their evaluation as cosubstrates and inhibitors of human aspartate/asparagine-β-hydroxylase - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 3. Experimental Evidence that 3-Methylglutaric Acid Disturbs Mitochondrial Function and Induced Oxidative Stress in Rat Brain Synaptosomes: New Converging Mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Frontiers | Dual roles of methylglyoxal in cancer [frontiersin.org]
- 6. 2-Methylglutaric Acid | C6H10O4 | CID 12046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Glutaric acid stimulates glutamate binding and astrocytic uptake and inhibits vesicular glutamate uptake in forebrain from young rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Biocatalysis: Enzymatic Synthesis for Industrial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Chiral separation of 2-hydroxyglutaric acid on cinchonan carbamate based weak chiral anion exchangers by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
